molecular formula C13H11ClN2O4 B8387372 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

Cat. No. B8387372
M. Wt: 294.69 g/mol
InChI Key: JLBVXVNAGBQKAC-UHFFFAOYSA-N
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Patent
US05149357

Procedure details

To stirred solution of 9.6 grams (0.033 mole) of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde in 260 mL of acetone was added dropwise a solution of 7.7 grams (0.049 mole) of potassium permanganate and 6.6 grams (0.024 mole) of sodium phosphate dibasic heptahydrate in 105 mL of water while maintaining the reaction mixture temperature at 20°-25° C. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. After this time sodium thiosulfate was added to the reaction mixture to destroy excess permanganate. The reaction mixture was then filtered through diatomaceous earth. The filtrate was cooled and acidified to a pH of 3-4 with aqueous 10% hydrochloric acid. The mixture was extracted with two 50 mL portions of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was crystallized from methylene chloride and carbon tetrachloride to yield 10.0 grams of 6-chloro-2 -(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. The nmr spectrum was consistent with the proposed structure.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
sodium phosphate dibasic heptahydrate
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[N:12]=2)[CH:5]=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:22].[K+].O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O.O>[Cl:1][C:2]1[C:7]([C:8]([OH:22])=[O:9])=[C:6]([O:10][C:11]2[N:12]=[C:13]([O:19][CH3:20])[CH:14]=[C:15]([O:17][CH3:18])[N:16]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C=O)OC1=NC(=CC(=N1)OC)OC
Name
Quantity
260 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
sodium phosphate dibasic heptahydrate
Quantity
6.6 g
Type
reactant
Smiles
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
105 mL
Type
solvent
Smiles
O
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature at 20°-25° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
to destroy excess permanganate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceous earth
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 50 mL portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methylene chloride and carbon tetrachloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=CC(=C1C(=O)O)OC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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